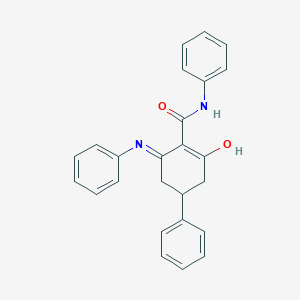

6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide

Descripción

Propiedades

IUPAC Name |

2-hydroxy-N,4-diphenyl-6-phenyliminocyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-23-17-19(18-10-4-1-5-11-18)16-22(26-20-12-6-2-7-13-20)24(23)25(29)27-21-14-8-3-9-15-21/h1-15,19,28H,16-17H2,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJVUYOYXNCOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=NC2=CC=CC=C2)C(=C1O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide is C25H22N2O2, with a molecular weight of 398.46 g/mol. Its structure features a cyclohexene ring with an oxo group, diphenyl substituents, and an amide functional group, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antioxidant Activity

A study assessing the antioxidant properties of similar compounds revealed that derivatives with structural similarities to 6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide exhibited significant radical scavenging activities. These findings suggest that modifications in the molecular structure could enhance antioxidant efficacy .

Antimicrobial Activity

In vitro evaluations demonstrate that this compound can inhibit the growth of specific Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These results indicate a promising antimicrobial profile that warrants further investigation .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds suggests that 6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide might inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Antioxidant Mechanism

In a study exploring the antioxidant mechanisms of pyrrole derivatives, it was found that compounds structurally related to our target exhibited enhanced electron donation capabilities, leading to reduced oxidative damage in cellular models. The study highlighted the importance of structural modifications in optimizing antioxidant activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of various phenyl-substituted amides demonstrated that compounds similar to 6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide had significant inhibitory effects on bacterial biofilms. This property is crucial for developing treatments against resistant bacterial strains .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Cyclohexene vs. Thieno[2,3-d]pyrimidine Core

The compound N-(2-hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide () replaces the cyclohexene ring with a thieno[2,3-d]pyrimidine system. Key differences:

- Trifluoromethoxy group introduces strong electron-withdrawing effects and metabolic stability, absent in the target molecule .

(b) Substituent Positioning and Functional Groups

The oseltamivir-derived compound (3R,4R,5S)-4-acetamido-3-(pentan-3-yloxy)-5-((4-(phenylamino)benzyl)amino)cyclohex-1-ene-1-carboxylic acid () shares a cyclohexene backbone but differs in substituents:

- Acetamido and pentyloxy groups at positions 3 and 4 vs. N,4-diphenyl carboxamide in the target compound.

- Carboxylic acid terminus vs. carboxamide , impacting solubility and hydrogen-bonding capacity .

Q & A

Q. What are the standard synthetic protocols for 6-oxo-N,4-diphenyl-2-(phenylamino)cyclohex-1-ene-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of keto esters with substituted anilines under acidic or alkaline conditions. For example, analogous compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate are synthesized via Claisen-Schmidt condensation followed by Michael addition and cyclization . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify ideal conditions using response surface methodology .

Q. Table 1: Example Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | Maximizes cyclization efficiency |

| Catalyst (p-TsOH) | 0.5–2.0 eq | 1.2 eq | Balances reaction rate and byproduct formation |

| Solvent | Toluene/EtOH | Toluene | Enhances solubility of aromatic intermediates |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

- X-ray Diffraction (XRD): Resolves crystal packing and confirms stereochemistry (e.g., triclinic system with space group P1 observed in analogous cyclohexene carboxylates) .

- NMR Spectroscopy: H and C NMR identify substituent environments (e.g., phenyl group integration at δ 7.2–7.6 ppm) .

- HPLC-MS: Validates purity (>98%) and detects trace byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile functional groups (e.g., oxo or carboxamide moieties) .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from degradation rates observed at elevated temperatures .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms and regioselectivity in derivatives of this compound?

Methodological Answer: Employ density functional theory (DFT) to calculate transition states and intermediate energies. For example:

- Simulate nucleophilic attack pathways of phenylamine on keto ester precursors to explain regioselectivity in cyclohexene ring formation .

- Compare computed IR spectra with experimental data to validate intermediates .

Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected byproducts or bioactivity)?

Methodological Answer:

- Retrosynthetic Analysis: Trace unexpected byproducts to competing reaction pathways (e.g., aldol vs. Michael addition) and validate via LC-MS .

- Bioactivity Discrepancies: Cross-validate in vitro assays (e.g., NF-κB inhibition) with molecular docking simulations to reconcile mismatches between observed and predicted IC values .

Q. How can multi-step reaction mechanisms be elucidated for functionalized derivatives?

Methodological Answer:

- Isotopic Labeling: Use C-labeled carboxamide precursors to track bond reorganization during cyclization via C NMR .

- In Situ Monitoring: Employ ReactIR to detect transient intermediates (e.g., enolates) in real-time during synthesis .

Q. What advanced computational frameworks are suitable for designing novel derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data to prioritize synthetic targets .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., kinase inhibition) to optimize steric and electronic complementarity .

Q. How can interdisciplinary approaches validate hypothesized biological targets (e.g., anti-inflammatory pathways)?

Methodological Answer:

- Transcriptomics: Treat cell lines (e.g., RAW 264.7 macrophages) with the compound and perform RNA-seq to identify differentially expressed genes (e.g., TNF-α, IL-6) .

- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from lysates, followed by mass spectrometry for target identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.